Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of isoquinoline, thiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Thiazole Ring Formation: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar in structure but lack the thiazole ring.
Thiazole Derivatives: Similar in structure but lack the isoquinoline moiety.
Isoquinoline Derivatives: Similar in structure but lack the thiazole ring and ester group.
Uniqueness
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of isoquinoline, thiazole, and ester functional groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Biological Activity
Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, with the CAS number 1351702-04-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound has the molecular formula C19H19N3O4S and a molar mass of 385.44 g/mol. Its predicted density is approximately 1.350 g/cm³, and it has a pKa value of around 6.68, indicating its acidic properties which may influence its biological interactions .
Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, particularly Mycobacterium tuberculosis (M. tuberculosis). The thiazole ring structure is known to play a crucial role in the inhibition of specific enzymes associated with bacterial metabolism.
Inhibition Studies
In studies involving thiazole derivatives, compounds have been shown to inhibit the enzyme mtFabH, which is essential for fatty acid synthesis in M. tuberculosis. For instance, related thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml against M. tuberculosis H37Rv . This suggests that this compound may possess similar or enhanced inhibitory effects due to structural similarities.
Biological Activity Data
The following table summarizes key findings from various studies on thiazole derivatives and their biological activities:
Compound Name | Target Organism | MIC (µg/ml) | Mechanism |
---|---|---|---|
Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | Inhibits mtFabH |
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | M. tuberculosis H37Rv | Not reported | Inhibits mtFabH |
This compound | TBD | TBD | TBD |
Case Studies
Recent research has highlighted the potential of thiazole derivatives in cancer therapy as well. For example, compounds that inhibit HSET (KIFC1), a mitotic kinesin essential for cancer cell proliferation, have shown promising results in inducing multipolar spindle formation in centrosome-amplified cancer cells . This indicates that this compound could also be explored for anticancer properties.
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 2-[(1-oxo-2H-isoquinoline-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O4S/c1-9(2)14-13(17(24)25-3)20-18(26-14)21-16(23)12-8-19-15(22)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |
InChI Key |
HYZNKIJZBMKSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CNC(=O)C3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
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